Cas no 10495-62-2 (1H-1,2,4-Triazol-5-amine,3-phenyl-, hydrochloride (1:1))
1H-1,2,4-Triazol-5-amine,3-phenyl-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,4-Triazol-5-amine,3-phenyl-, hydrochloride (1:1)
- 5-phenyl-1H-1,2,4-triazol-3-amine,hydrochloride
- 5-Phenyl-1H-[1,2,4]triazol-3-ylamin, Hydrochlorid
- 5-phenyl-1H-[1,2,4]triazol-3-ylamine, hydrochloride
- AGN-PC-00PON0
- hydrochloride
- NSC25525
- 5-phenyl-1H-1,2,4-triazol-3-amine;hydrochloride
- MFCD32669849
- 5-amino-3-phenyl-1,2,4-triazole hydrochloride
- DTXSID00574296
- NSC-25525
- AT24335
- CS-0119124
- 3-PHENYL-1H-1,2,4-TRIAZOL-5-AMINE HCL
- 3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride
- AKOS005143851
- 10495-62-2
- 5-Phenyl-1H-1,2,4-triazol-3-amine--hydrogen chloride (1/1)
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- Inchi: 1S/C8H8N4.ClH/c9-8-10-7(11-12-8)6-4-2-1-3-5-6;/h1-5H,(H3,9,10,11,12);1H
- InChI Key: GHDWCWCYOZPWHT-UHFFFAOYSA-N
- SMILES: Cl.N1C(C2C=CC=CC=2)=NC(N)=N1
Computed Properties
- Exact Mass: 196.05200
- Monoisotopic Mass: 196.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 144
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.6A^2
Experimental Properties
- Density: 1.315
- Boiling Point: 414.4°C at 760 mmHg
- Flash Point: 233.7°C
- Refractive Index: 1.673
- PSA: 67.59000
- LogP: 2.43710
1H-1,2,4-Triazol-5-amine,3-phenyl-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM338230-250mg |
3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride |
10495-62-2 | 95%+ | 250mg |
$166 | 2023-01-13 | |
| Chemenu | CM338230-1g |
3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride |
10495-62-2 | 95%+ | 1g |
$322 | 2023-01-13 | |
| Chemenu | CM338230-250mg |
3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride |
10495-62-2 | 95%+ | 250mg |
$252 | 2021-08-18 | |
| Chemenu | CM338230-1g |
3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride |
10495-62-2 | 95%+ | 1g |
$419 | 2021-08-18 |
1H-1,2,4-Triazol-5-amine,3-phenyl-, hydrochloride (1:1) Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1H-1,2,4-Triazol-5-amine,3-phenyl-, hydrochloride (1:1)
1H-1,2,4-Triazol-5-amine,3-phenyl-, hydrochloride (1:1): A Comprehensive Overview of Its Properties and Applications
1H-1,2,4-Triazol-5-amine,3-phenyl-, hydrochloride (1:1) is a significant chemical compound with the CAS number 10495-62-2, widely recognized in pharmaceutical and agrochemical research. This compound belongs to the triazole family, known for its heterocyclic structure that incorporates nitrogen atoms, enhancing its reactivity and functional versatility. The molecular formula is C8H9N4·HCl, and it typically appears as a white to off-white crystalline powder, soluble in water and polar organic solvents. Its stability under standard conditions makes it suitable for various laboratory and industrial applications, particularly in synthesizing more complex molecules. Researchers value this compound for its balanced physicochemical properties, including a melting point range of 210-215°C and good thermal stability, which facilitate handling and storage without significant degradation.
The synthesis of 1H-1,2,4-Triazol-5-amine,3-phenyl-, hydrochloride (1:1) often involves cyclization reactions starting from phenylhydrazine and other precursors, followed by hydrochlorination to achieve the salt form. This process ensures high purity and yield, making it a reliable intermediate in organic chemistry. Key properties include its basic nature due to the amine group, which allows for protonation and formation of stable salts like the hydrochloride, improving solubility for biological applications. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly used to characterize and ensure the quality of this compound, adhering to stringent industry standards. Its molecular weight is 196.64 g/mol for the free base, with the hydrochloride form adding to its utility in formulations requiring enhanced bioavailability.
In the pharmaceutical industry, 1H-1,2,4-Triazol-5-amine,3-phenyl-, hydrochloride (1:1) serves as a crucial building block for developing active pharmaceutical ingredients (APIs), particularly in antiviral and antifungal agents. Its triazole core is a common motif in drugs that inhibit enzyme functions, such as cytochrome P450 enzymes, which are targets for treating infections. For instance, it is explored in the synthesis of analogs to existing triazole-based medications, leveraging its structure to improve efficacy and reduce side effects. This aligns with current trends in personalized medicine and drug repurposing, where researchers seek novel compounds to address antimicrobial resistance, a hot topic in global health. Additionally, its potential in cancer research is being investigated, as triazole derivatives show promise in modulating cell signaling pathways.
Beyond pharmaceuticals, this compound finds applications in agrochemicals, where it is used to create fungicides and plant growth regulators. The triazole ring's ability to interfere with sterol biosynthesis in fungi makes it effective in protecting crops from diseases, contributing to sustainable agriculture practices. This is especially relevant given the growing focus on food security and climate-resilient farming, as farmers and agronomists search for eco-friendly solutions to boost yield without harming the environment. Moreover, 1H-1,2,4-Triazol-5-amine derivatives are being studied for their role in material science, such as in the development of corrosion inhibitors and polymers, highlighting its versatility across sectors. Recent innovations include its use in green chemistry initiatives, where researchers aim to reduce waste and energy consumption in synthetic processes.
The market for 1H-1,2,4-Triazol-5-amine,3-phenyl-, hydrochloride (1:1) is expanding, driven by increased R&D investments in healthcare and agriculture. Global demand is rising due to its role in addressing challenges like drug-resistant pathogens and crop losses, with key manufacturers focusing on scalable production methods. Regulatory aspects emphasize compliance with guidelines from agencies like the FDA and EPA, ensuring safety and environmental responsibility. Trends show a shift towards bio-based and sustainable synthesis routes, reflecting broader industry movements towards circular economy principles. For those sourcing this compound, it is available through chemical suppliers with certifications for quality assurance, and proper handling involves standard laboratory precautions to maintain integrity.
From an SEO perspective, common user queries include "properties of CAS 10495-62-2", "applications of 3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride", and "synthesis methods for triazole compounds". Integrating these keywords enhances the article's visibility, while discussions on topics like antimicrobial resistance and sustainable agriculture improve engagement. This compound's relevance in cutting-edge research ensures it remains a subject of interest, with future directions pointing towards nanotechnology and combinatorial chemistry for enhanced functionality. Overall, 1H-1,2,4-Triazol-5-amine,3-phenyl-, hydrochloride (1:1) represents a valuable entity in scientific advancement, offering numerous opportunities for innovation and application in diverse fields.
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